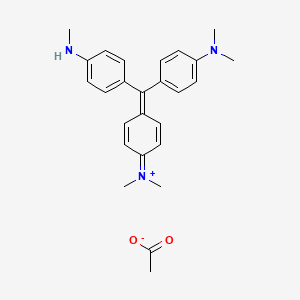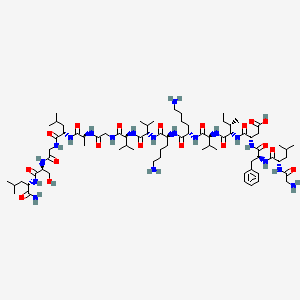
PAR4 antagonist 2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PAR4 antagonist 2 is a compound designed to inhibit the activity of protease-activated receptor 4 (PAR4). Protease-activated receptors are a unique family of G protein-coupled receptors activated by proteolytic cleavage. PAR4, in particular, plays a significant role in platelet activation and aggregation, making it a target for anti-thrombotic therapies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of PAR4 antagonist 2 typically involves a multi-step process. One common synthetic route includes the preparation of indole-based compounds. The process begins with the formation of an indole core, followed by functionalization at specific positions to introduce various substituents. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing purification techniques such as chromatography to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions: PAR4 antagonist 2 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products: The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new aromatic or aliphatic groups .
Aplicaciones Científicas De Investigación
PAR4 antagonist 2 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the mechanisms of protease-activated receptors and their role in various biochemical pathways.
Biology: Investigated for its effects on cellular signaling, inflammation, and immune responses.
Medicine: Explored as a potential therapeutic agent for conditions such as thrombosis, inflammation, and certain cancers.
Industry: Utilized in the development of new drugs and therapeutic agents targeting PAR4
Mecanismo De Acción
PAR4 antagonist 2 exerts its effects by binding to the PAR4 receptor, preventing its activation by thrombin. This inhibition blocks the downstream signaling pathways that lead to platelet activation and aggregation. The molecular targets involved include the extracellular loop 2 domain of PAR4 and associated G proteins .
Comparación Con Compuestos Similares
BMS-986120: Another PAR4 antagonist with similar anti-thrombotic properties.
BMS-986141: A potent and selective PAR4 antagonist used in clinical trials.
Uniqueness: PAR4 antagonist 2 is unique in its specific binding affinity and selectivity for the PAR4 receptor. It offers a distinct pharmacological profile compared to other PAR4 antagonists, making it a valuable tool for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C22H18F2N6O |
|---|---|
Peso molecular |
420.4 g/mol |
Nombre IUPAC |
N-[5-(2,4-difluorophenyl)-1H-1,2,4-triazol-3-yl]-1-phenyl-4,5,6,7-tetrahydroindazole-3-carboxamide |
InChI |
InChI=1S/C22H18F2N6O/c23-13-10-11-15(17(24)12-13)20-25-22(28-27-20)26-21(31)19-16-8-4-5-9-18(16)30(29-19)14-6-2-1-3-7-14/h1-3,6-7,10-12H,4-5,8-9H2,(H2,25,26,27,28,31) |
Clave InChI |
AISHQSCSTYBTDQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C(=NN2C3=CC=CC=C3)C(=O)NC4=NNC(=N4)C5=C(C=C(C=C5)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,4Z,9S)-8-(dideuterio(113C)methylidene)-4,11,11-trimethylbicyclo[7.2.0]undec-4-ene](/img/structure/B12376657.png)




![5-[(Diethylamino)methyl]-N-hydroxy-2-[[(4-methoxyphenoxy)sulfinyl](phenylmethyl)amino]-3-methylbenzamide](/img/structure/B12376691.png)


![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxycarbonylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B12376711.png)





